molecular formula C20H12BrClN2O4 B2887400 N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide CAS No. 202827-66-5

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide

Cat. No.: B2887400
CAS No.: 202827-66-5
M. Wt: 459.68
InChI Key: GIWMLFUQWYTEMQ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide is a halogenated aromatic amide characterized by a 4-bromo-substituted phenyl ring, a 2-chlorobenzoyl group, and a 2-nitrobenzamide moiety. Its synthesis involves 2-nitroaniline as a precursor, as reported in crystallographic studies aiming to analyze structural variations and supramolecular interactions . The compound crystallizes with two independent molecules (A and B) in the asymmetric unit, a feature that influences its packing behavior and physicochemical properties .

Properties

IUPAC Name

N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrClN2O4/c21-12-9-10-17(15(11-12)19(25)13-5-1-3-7-16(13)22)23-20(26)14-6-2-4-8-18(14)24(27)28/h1-11H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIWMLFUQWYTEMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Br)C(=O)C3=CC=CC=C3Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide typically involves the reaction of 4-chloro-2-(2-chlorobenzoyl)aniline with bromoacetyl bromide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of advanced purification techniques ensures that the final product meets the required purity standards for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Table 1. Structural Comparison of N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide with Analogues

Compound Name Molecular Formula Substituents Molecular Weight Key Differences Reference
Target Compound C₂₀H₁₂BrClN₂O₄ 4-Bromo, 2-(2-chlorobenzoyl), 2-nitro 467.68 g/mol Reference compound -
N-(2-nitrophenyl)-4-bromo-benzamide (I) C₁₃H₉BrN₂O₃ 4-Bromo, 2-nitro 321.13 g/mol Lacks chlorobenzoyl group
4MNB C₁₄H₁₁BrN₂O₄ 4-Bromo, 4-methoxy, 2-nitro 367.16 g/mol Methoxy substituent at para position
N-(4-bromophenyl)-4-chloro-2-nitrobenzamide C₁₃H₈BrClN₂O₃ 4-Bromo, 4-chloro, 2-nitro 355.57 g/mol Chloro at benzamide’s para position
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide C₁₃H₈ClN₃O₅ 2-Chloro, 5-nitro, 2-nitrobenzamide 321.67 g/mol Dual nitro groups (ortho and para)
N-(2-Bromophenyl)-4-nitrobenzamide C₁₃H₉BrN₂O₃ 2-Bromo, 4-nitro 321.13 g/mol Bromo at phenyl, nitro at benzamide para

Key Differences and Implications

Steric and Electronic Effects

  • Chlorobenzoyl vs. Simpler Amides : The target compound’s 2-chlorobenzoyl group introduces steric bulk and additional electron-withdrawing effects compared to simpler analogues like compound I (lacking this group) . This may enhance thermal stability or alter binding interactions in biological systems.
  • Methoxy vs.
  • Halogen Positioning : In N-(4-bromophenyl)-4-chloro-2-nitrobenzamide , the 4-chloro substituent on the benzamide ring could promote halogen bonding, a feature absent in the target compound.

Crystallographic Behavior

  • The target compound’s two-molecule asymmetric unit contrasts with simpler analogues (e.g., compound I), which crystallize with one molecule per unit . This dual-molecule arrangement may lead to distinct hydrogen-bonding networks (e.g., N–H···O interactions between amide and nitro groups) and altered melting points .

Biological Activity

N-(4-bromo-2-(2-chlorobenzoyl)phenyl)-2-nitrobenzamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H11BrCl2N2O4C_{20}H_{11}BrCl_2N_2O_4, with a molecular weight of approximately 494.13 g/mol. Its structure features several functional groups, including bromine, chlorine, and nitro groups, which contribute to its chemical reactivity and biological properties .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Additionally, the presence of chloro and bromo groups allows for electrophilic substitution reactions, enhancing its potential as a pharmacological agent .

1. Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . This property is significant for developing new therapeutic agents aimed at treating bacterial infections. Research has shown that compounds with similar structural features often demonstrate effectiveness against a range of microbial pathogens .

2. Anti-inflammatory Effects

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects . The presence of nitro and chloro groups may facilitate interactions with inflammatory pathways, potentially modulating the immune response. Studies suggest that compounds with similar functionalities can inhibit pro-inflammatory cytokines, thus reducing inflammation .

Case Study 1: Antimicrobial Activity

A study conducted on structurally related compounds demonstrated that those possessing bromine and nitro substituents showed enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the nitro group in mediating this activity through reactive intermediates that disrupt bacterial cell functions .

Case Study 2: Anti-inflammatory Mechanisms

Another research project explored the anti-inflammatory mechanisms of nitrobenzamide derivatives. It was found that these compounds could inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. The study concluded that this compound could serve as a lead compound for developing new anti-inflammatory drugs .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:

Compound NameStructural FeaturesUnique Aspects
N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]-4-nitrobenzamideContains chloro and nitro groupsLacks bromo substituent; different reactivity profile
N-[4-Bromo-2-(2-chlorobenzoyl)phenyl]-2-chloroacetamideContains bromo groupDifferent functional group (acetamide instead of nitro); alters biological activity
N-[3-Bromo-4-(trifluoromethyl)phenyl]-3-nitrobenzamideContains trifluoromethyl instead of chloroOffers different electronic properties affecting reactivity

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
1H NMR δ 8.21 (d, J=8.5 Hz, 1H, Ar-H)
13C NMR δ 165.2 (C=O amide)
IR 1652 cm⁻¹ (C=O stretch)
HRMS m/z 446.9845 [M+H]+ (calc. 446.9842)

Q. Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield
Temperature50°C (reflux)+15%
BaseTriethylamine (2.5 eq)+20%
SolventDCM+10% (vs. DMF)

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